![molecular formula C18H16O4 B15063157 3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one CAS No. 54714-66-8](/img/structure/B15063157.png)
3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one
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Overview
Description
3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one is a complex organic compound with the molecular formula C18H16O4 It is characterized by a spirocyclic structure, which includes an oxirane (epoxide) ring fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one typically involves the condensation and cyclization of appropriate precursors. One common method involves the use of 3,4-dimethoxyacetophenone and an indene derivative. The reaction proceeds through a series of steps, including the formation of an intermediate oxime, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce diols.
Scientific Research Applications
3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential cytotoxic effects against cancer cells.
Industry: The unique structural features of this compound make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one involves its interaction with molecular targets such as tubulin. The compound’s spirocyclic structure allows it to bind to specific sites on the target molecules, disrupting their normal function. This can lead to the inhibition of cell proliferation, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3’-(3,4-dimethoxyphenyl)-4’-(4-(methylsulfonyl)phenyl)-4’H-spiro[indene-2,5’-isoxazol]-1(3H)-one
- 4’-(4-(methylsulfonyl)phenyl)-3’-(3,4,5-trimethoxyphenyl)-4’H-spiro[indene-2,5’-isoxazol]-1(3H)-one
Uniqueness
The uniqueness of 3’-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2’-oxirane]-1-one lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and neuroprotective research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C18H16O4, with a molecular weight of 296.32 g/mol. The compound features a spiro-oxirane structure, which is significant for its biological activity.
Anticancer Activity
Research indicates that spiro compounds exhibit promising anticancer properties. A study focused on the synthesis and evaluation of spiro derivatives demonstrated that certain compounds showed significant cytotoxic effects against various cancer cell lines. Specifically, the spiro[3H-indene-2,2'-oxirane]-1-one structure has been linked to enhanced apoptosis in cancer cells due to its ability to induce oxidative stress and disrupt cellular signaling pathways.
- Case Study : In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity compared to control compounds .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. It was found to exert a protective effect against oxidative stress-induced neuronal damage in models of neurodegenerative diseases.
- Mechanism : The neuroprotective activity is attributed to the modulation of antioxidant enzymes and inhibition of apoptotic pathways. Molecular docking studies suggest that the compound interacts effectively with target proteins involved in neuroprotection .
Data Tables
Biological Activity | Cell Line/Model | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | MCF-7 | 15 | |
Neuroprotection | Neuronal Cells | 20 |
Research Findings
- Cytotoxicity Studies : Various studies have demonstrated that derivatives of spiro compounds can inhibit cell proliferation in cancerous cells through different mechanisms including apoptosis induction and cell cycle arrest.
- Oxidative Stress Modulation : The compound significantly reduces reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stress, thereby protecting against cell death .
- Molecular Docking Analysis : Computational studies indicate strong binding affinity between the compound and key proteins involved in cancer progression and neurodegeneration, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one, and how can reaction conditions be optimized?
The compound is synthesized via spirocyclization and epoxidation strategies. A common approach involves:
- Spiro ring formation : Cyclization of substituted indene precursors with 3,4-dimethoxyphenyl aldehydes under acidic catalysis (e.g., H₂SO₄ or p-TsOH) .
- Epoxidation : Subsequent oxidation of the alkene intermediate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C to form the oxirane ring .
Optimization : Reaction yields depend on stoichiometric ratios (aldehyde:indene ≈ 1:1.2) and temperature control during epoxidation to avoid side reactions.
Q. How can structural characterization be reliably performed for this compound?
Use a combination of:
- NMR spectroscopy : Confirm the spiro junction (δ 4.8–5.2 ppm for oxirane protons) and methoxy groups (δ 3.7–3.9 ppm) .
- X-ray crystallography : Resolve stereochemical ambiguities in the spiro center and oxirane ring .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₈O₅ requires [M+H]⁺ = 327.1234) .
Q. What are the stability considerations for this compound under experimental conditions?
- Light sensitivity : Store in amber vials at –20°C to prevent oxirane ring opening.
- pH-dependent degradation : Avoid aqueous solutions with pH > 8, as the oxirane may hydrolyze to diols .
Advanced Research Questions
Q. How can stereochemical challenges in spiro compound synthesis be addressed?
- Chiral auxiliaries : Introduce enantioselectivity using Evans’ oxazolidinones during cyclization .
- Diastereomer separation : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA column, hexane:isopropanol 90:10) .
- Computational modeling : Predict steric hindrance using DFT (e.g., Gaussian 16 with B3LYP/6-31G*) to optimize transition states .
Q. What contradictions exist in reported spectral data, and how can they be resolved?
Discrepancies in NMR shifts (e.g., oxirane proton signals) arise from solvent polarity and concentration effects. Mitigate by:
- Standardizing conditions : Use deuterated DMSO or CDCl₃ for consistency .
- COSY and NOESY : Correlate coupling patterns to distinguish overlapping signals .
Q. What advanced applications exist for this compound in mechanistic studies?
- Electron-deficient spiro systems : Probe radical stabilization via EPR spectroscopy after UV irradiation .
- Enzyme inhibition assays : Test interactions with cytochrome P450 enzymes (CYP3A4) due to the dimethoxyphenyl moiety’s affinity for hydrophobic binding pockets .
Q. Methodological Notes
Properties
CAS No. |
54714-66-8 |
---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
3'-(3,4-dimethoxyphenyl)spiro[3H-indene-2,2'-oxirane]-1-one |
InChI |
InChI=1S/C18H16O4/c1-20-14-8-7-11(9-15(14)21-2)17-18(22-17)10-12-5-3-4-6-13(12)16(18)19/h3-9,17H,10H2,1-2H3 |
InChI Key |
JCENLDBODYOIBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3(O2)CC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
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